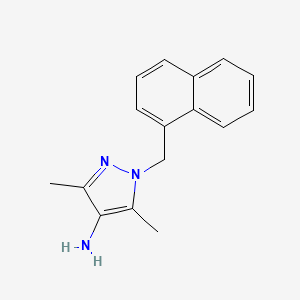

3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine

説明

Research Significance of Pyrazole Derivatives

Pyrazole derivatives constitute a critical class of nitrogen-containing heterocycles with profound implications in medicinal chemistry and materials science. The pyrazole nucleus, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, exhibits unique electronic and steric properties that enable diverse interactions with biological targets. This structural versatility has led to the development of numerous therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib, antiviral agents like fezolamide, and antipsychotic compounds such as rimonabant.

The pharmacological relevance of pyrazole derivatives stems from their ability to mimic nucleotide structures, facilitating binding interactions with enzymes and receptors involved in inflammatory pathways, microbial proliferation, and oncogenic processes. For instance, substitutions at the 1-, 3-, and 5-positions of the pyrazole ring have been shown to modulate selectivity toward cyclooxygenase-2 (COX-2), carbonic anhydrase isoforms, and DNA gyrases. Recent advancements in synthetic methodologies, such as transition-metal-catalyzed cycloadditions and microwave-assisted reactions, have further expanded the accessibility of complex pyrazole architectures.

Historical Context of 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine Research

The compound this compound emerged as a subject of interest following seminal studies on naphthalene-functionalized heterocycles in the late 20th century. Early synthetic routes relied on classical condensation strategies, wherein α,β-unsaturated carbonyl precursors were treated with hydrazine derivatives under thermal conditions. For example, the Vilsmeier–Haack reaction, utilizing N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), enabled the formylation and subsequent cyclization of benzofuran-hydrazone intermediates to yield structurally analogous pyrazole derivatives.

A pivotal advancement occurred with the introduction of transition-metal catalysis. Iron- and ruthenium-catalyzed protocols permitted regioselective synthesis of 1,3,5-trisubstituted pyrazoles, with demonstrated applicability to naphthyl-containing systems. The incorporation of a 1-naphthylmethyl group at the N1 position was particularly notable, as it enhanced lipophilicity and π-π stacking interactions, properties critical for central nervous system (CNS) penetration and protein binding.

Current Academic Interest and Research Trends

Contemporary research on this compound focuses on its potential as a multifunctional scaffold in drug discovery. Recent studies emphasize:

- Synthetic Innovation : The development of one-pot, three-component reactions using arylglyoxals and cyclic β-diketones has streamlined access to highly substituted pyrazoles. For instance, p-toluenesulfonic acid (p-TsOH)-catalyzed condensations in dimethylformamide (DMF) at 70°C yield structurally complex derivatives with atom economy.

- Biological Profiling : Preliminary in vitro assays suggest that naphthylmethyl-substituted pyrazoles exhibit enhanced antimicrobial and anticancer activities compared to their phenyl counterparts. This is attributed to the planar naphthalene moiety, which improves intercalation into DNA and inhibition of topoisomerase II.

- Computational Modeling : Density functional theory (DFT) studies have elucidated the electronic effects of methyl groups at the 3- and 5-positions, which stabilize the pyrazole ring through hyperconjugation and steric shielding of reactive sites.

The table below summarizes key synthetic methodologies applicable to this compound:

特性

IUPAC Name |

3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-11-16(17)12(2)19(18-11)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEXUJXGSMXTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-naphthylmethylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact .

化学反応の分析

Types of Reactions

3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amine group .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the pyrazole structure could enhance its potency against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been reported that certain pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response .

Materials Science

Polymer Chemistry

this compound has been utilized in the development of polymeric materials. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers. This application is particularly relevant in creating materials with improved thermal stability and mechanical strength, suitable for use in various industrial applications .

Nanotechnology

The compound has also found applications in nanotechnology, particularly in the synthesis of nanoparticles. By incorporating this compound into nanoparticle formulations, researchers have been able to create systems with targeted delivery capabilities for drugs and other therapeutic agents. This approach enhances bioavailability and reduces side effects associated with conventional drug delivery methods .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound serves as a valuable reagent for various chemical transformations. It can be employed in the synthesis of other complex organic molecules through reactions such as coupling reactions and cycloadditions. Its versatility makes it an important building block in synthetic organic chemistry .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation; potential for drug development. |

| Research on Anti-inflammatory Effects | Medicinal Chemistry | Showed modulation of inflammatory pathways; potential therapeutic benefits in inflammatory diseases. |

| Development of Polymer Materials | Materials Science | Enhanced mechanical properties and thermal stability when used as a cross-linking agent. |

| Nanoparticle Synthesis | Nanotechnology | Improved drug delivery systems with targeted capabilities using this compound. |

| Organic Synthesis Applications | Organic Chemistry | Valuable reagent for complex organic transformations; versatile building block for synthetic chemistry. |

作用機序

The mechanism of action of 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical pathways.

類似化合物との比較

Structural and Physicochemical Differences

The following table summarizes key structural analogs and their properties:

生物活性

3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H17N3

- Molecular Weight : 251.33 g/mol

- InChI : InChI=1S/C16H17N3/c1-11-16(17)12(2)19(18-11)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10,17H2,1-2H3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. One common route includes the reaction of 3,5-dimethylpyrazole with naphthylmethyl halides under basic conditions to yield the desired product.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds synthesized from 3,5-dimethylpyrazole showed promising results against various cancer cell lines. In particular, one derivative demonstrated an IC50 value of 5.35 µM against liver carcinoma cells and 8.74 µM against lung carcinoma cells, indicating its potential as a therapeutic agent .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis pathways, similar to traditional sulfonamides . The structural similarity allows these compounds to act as competitive inhibitors for enzymes involved in folate metabolism.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well documented. Research suggests that these compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound mimics para-aminobenzoic acid (PABA), inhibiting enzymes critical for folate synthesis in bacteria.

- Receptor Modulation : It may also interact with various receptors involved in inflammatory responses and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of pyrazole derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of a 3,5-dimethylpyrazole precursor with a naphthylmethyl halide. A base such as sodium hydride or potassium carbonate is used in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–100°C). Reaction time and stoichiometric ratios of the halide to pyrazole are critical for minimizing byproducts like over-alkylated species . Purity is confirmed via NMR and LC-MS, with yields ranging from 50–75% depending on solvent choice and base strength .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.2–2.5 ppm, aromatic naphthyl protons at δ 7.2–8.2 ppm) and confirms substitution patterns .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 291.2 for C₁₇H₁₉N₃) .

- FT-IR : Identifies NH stretching (~3350 cm⁻¹) and aromatic C-H vibrations .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products, such as oxidation at the naphthyl group or hydrolysis of the pyrazole ring, are quantified. Recommendations include storage at −20°C in amber vials under inert gas .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in kinase inhibition assays) are addressed by:

- Standardized Assay Conditions : Uniform cell lines, buffer pH, and incubation times.

- Molecular Docking : Comparing binding modes of this compound with homologs (e.g., 1-benzyl analogs) to identify steric/electronic effects of the naphthyl group .

- Meta-Analysis : Cross-referencing data from public databases (ChEMBL, PubChem) to contextualize outliers .

Q. How can crystallographic data improve understanding of the compound’s conformational flexibility and intermolecular interactions?

- Torsion Angles : Between the naphthylmethyl and pyrazole rings (e.g., 15–25°), influencing π-π stacking in solid-state packing .

- Hydrogen Bonding : NH···N interactions stabilize crystal lattices, with bond lengths ~2.8–3.0 Å.

- Mercury Software visualizes voids/packing efficiency, critical for cocrystal design.

Q. What advanced purification techniques mitigate challenges from synthetic byproducts?

- Methodological Answer :

- Preparative HPLC : Gradient elution (acetonitrile/water + 0.1% TFA) separates regioisomers (e.g., 1- vs. 2-naphthylmethyl substitution) .

- Recrystallization : Ethanol/water mixtures yield crystals >98% purity, confirmed by DSC (melting point ~180–185°C) .

Q. How do substituents on the naphthyl group influence the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer :

- LogP Calculations : Adding electron-withdrawing groups (e.g., -CF₃) increases lipophilicity (ΔLogP +0.5), affecting membrane permeability .

- Metabolic Stability : Microsomal assays (human liver microsomes) show methyl groups on pyrazole reduce CYP450-mediated oxidation compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。